7-Phenylisatin
Overview
Description
7-Phenylisatin, also known as 1-Phenylisatin, is a derivative of isatin, a heterocyclic compound with the molecular formula C14H9NO2. It is characterized by a phenyl group attached to the nitrogen atom of the isatin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Phenylisatin can be synthesized through various methods. One common approach involves the reaction of isatin with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:
- Dissolve isatin in an appropriate solvent such as ethanol.
- Add phenylhydrazine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from a suitable solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Phenylisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of this compound can yield 7-Phenyl-2,3-dihydroindole.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or hydrazines can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 7-Phenyl-2,3-dihydroindole.
Substitution: Various substituted isatin derivatives depending on the nucleophile used.
Scientific Research Applications
7-Phenylisatin has several scientific research applications:
Medicinal Chemistry: It is investigated for its anticancer and anti-HIV properties.
Biological Studies: It is used to study protein-ligand interactions, particularly with transport proteins like bovine serum albumin.
Analytical Chemistry: It serves as a fluorescent probe for detecting specific biomolecules, such as Vitamin B12.
Industrial Applications: It is used in the synthesis of various heterocyclic compounds and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 7-Phenylisatin involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also interacts with viral proteins, inhibiting their function and preventing viral replication . The compound’s binding to transport proteins like bovine serum albumin affects its distribution and bioavailability in biological systems .
Comparison with Similar Compounds
Similar Compounds
Isatin: The parent compound of 7-Phenylisatin, known for its diverse biological activities.
5-Nitroisatin: A derivative with enhanced anticancer properties due to the presence of a nitro group.
N-Phenylisatin: Similar to this compound but with the phenyl group attached to the nitrogen atom.
Uniqueness of this compound
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, improving its interaction with hydrophobic pockets in proteins. This structural feature contributes to its potent biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-phenyl-1H-indole-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-8-4-7-10(12(11)15-14(13)17)9-5-2-1-3-6-9/h1-8H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPOKSPLRNMDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)C(=O)C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444752 | |
Record name | 7-Phenylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242792-95-6 | |
Record name | 7-Phenylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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